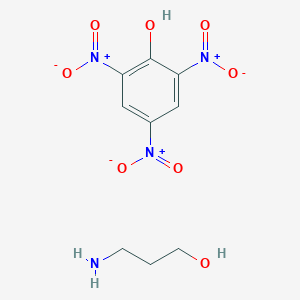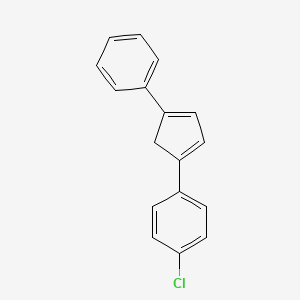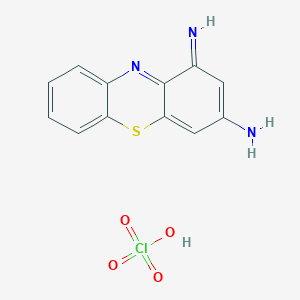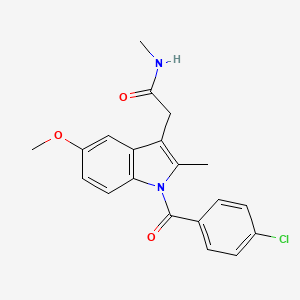
2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the use of N-bromosuccinimide (NBS) for the bromination step . The reaction conditions often involve the use of a solvent such as carbon tetrachloride and a radical initiator like benzoyl peroxide to facilitate the bromination process .
Industrial Production Methods
Industrial production of 2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted amides.
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the formulation of herbicides for agricultural applications.
Wirkmechanismus
The mechanism of action of 2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets the synthesis of fatty acids and proteins, ultimately causing the death of the targeted weeds . The molecular pathways involved include the inhibition of acetyl-CoA carboxylase and other key enzymes in the biosynthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butyramide
- 2-Bromo-3,3-dimethyl-N-(α,α-dimethylbenzyl)butyramide
Uniqueness
2-Bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide is unique due to its specific structural configuration, which imparts selective herbicidal properties. Compared to similar compounds, it exhibits a higher degree of selectivity and efficacy in controlling perennial weeds in paddy fields .
Eigenschaften
CAS-Nummer |
80396-27-6 |
|---|---|
Molekularformel |
C14H20BrNO |
Molekulargewicht |
298.22 g/mol |
IUPAC-Name |
2-bromo-3,3-dimethyl-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C14H20BrNO/c1-10(11-8-6-5-7-9-11)16-13(17)12(15)14(2,3)4/h5-10,12H,1-4H3,(H,16,17) |
InChI-Schlüssel |
IIJNPKVOYPDSMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)

![8-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14430106.png)


![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)

![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)

